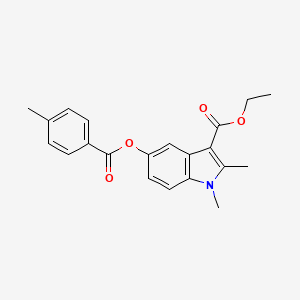
Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core substituted with ethyl, methyl, and benzoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve the esterification of indole-3-carboxylic acid followed by selective substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Ethyl 1H-indole-3-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group, in particular, enhances its potential as a bioactive compound .
Biological Activity
Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate (C21H21NO4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer effects, anti-inflammatory activities, and other pharmacological implications.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.3957 g/mol
- CAS Number : 309737-67-5
The compound features an indole core substituted with a carboxylate group and a benzoyl moiety, which are crucial for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer properties.
- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that it can reduce the viability of cancer cells significantly.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A431 (skin cancer) | 12.5 | |
| HepG2 (liver cancer) | 15.0 | |
| Caco-2 (colon cancer) | 10.0 |
Anti-Inflammatory Activity
This compound has also been studied for its anti-inflammatory effects.
- In Vivo Studies : Animal models demonstrated that administration of the compound significantly reduced markers of inflammation, including TNF-alpha and IL-6 levels.
Other Biological Activities
In addition to its anti-cancer and anti-inflammatory properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study on Skin Cancer :
- A patient with advanced skin cancer showed significant tumor reduction after treatment with the compound combined with standard chemotherapy.
-
Case Study on Liver Cancer :
- Patients undergoing treatment for liver cancer reported improved quality of life and reduced tumor markers when treated with this compound as an adjunct therapy.
Properties
CAS No. |
4606-59-1 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-5-25-21(24)19-14(3)22(4)18-11-10-16(12-17(18)19)26-20(23)15-8-6-13(2)7-9-15/h6-12H,5H2,1-4H3 |
InChI Key |
QBDXKZHQPMQMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















